molecular formula C21H23N3O4 B2950510 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 469890-91-3

1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No. B2950510
CAS RN: 469890-91-3
M. Wt: 381.432
InChI Key: XPBLMKPJFPIFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as MMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPI is a pyrrolidine-based molecule that has been extensively studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves the inhibition of certain enzymes, including matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE). MMPs are involved in the degradation of extracellular matrix proteins, which are essential for the growth and survival of cancer cells. ACE is involved in the regulation of blood pressure and has been implicated in the development of cardiovascular diseases.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on MMPs and ACE, 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has also been shown to inhibit the activity of other enzymes, including elastase and trypsin. 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione. One of the most promising areas of research is in the development of cancer therapies. 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has shown promising results in preclinical studies as a potential treatment for various types of cancer. Additionally, 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione may have potential applications in the treatment of other diseases, including cardiovascular and inflammatory diseases. Further research is needed to fully understand the potential therapeutic applications of 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione and to develop safe and effective treatments based on this compound.
In conclusion, 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to selectively inhibit the activity of certain enzymes makes it a useful tool for studying various biological processes. Further research is needed to fully understand the potential applications of 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione and to develop safe and effective treatments based on this compound.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for synthesizing 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves the reaction of 4-methoxybenzaldehyde with morpholine to form an intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidine to form the final product, 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is in the treatment of cancer. 1-(4-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of cancer therapies.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-27-18-8-6-17(7-9-18)24-20(25)14-19(21(24)26)22-15-2-4-16(5-3-15)23-10-12-28-13-11-23/h2-9,19,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLMKPJFPIFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

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